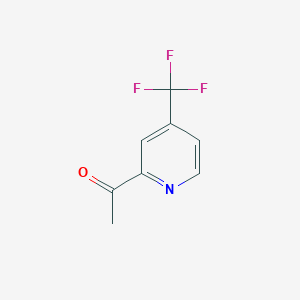

1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(trifluoromethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5(13)7-4-6(2-3-12-7)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXNGQCPUYARKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145947-94-0 | |

| Record name | 1-[4-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone

Introduction

1-(4-(trifluoromethyl)pyridin-2-yl)ethanone is a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group, a powerful electron-withdrawing moiety, often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of scientifically robust synthetic pathways for the preparation of this valuable compound, tailored for researchers and professionals in drug development and chemical synthesis.

This document eschews a rigid template in favor of a structure that logically presents several viable synthetic strategies. Each pathway is discussed with an emphasis on the underlying chemical principles, experimental considerations, and practical insights to ensure reproducibility and scalability.

Strategic Approaches to the Synthesis of this compound

The synthesis of the target molecule can be approached through several strategic disconnections. This guide will focus on three primary, well-established methodologies:

-

Grignard Reagent-Based Acylation: A classic and reliable method involving the formation of a pyridyl Grignard reagent followed by acylation.

-

The Weinreb Amide Approach: A highly controlled method for ketone synthesis that prevents over-addition of the organometallic reagent.

-

Palladium-Catalyzed Stille Coupling: A modern cross-coupling strategy offering a versatile route to the target ketone.

Each of these pathways will be detailed with step-by-step protocols, mechanistic insights, and comparative data.

Pathway 1: Grignard Reagent-Based Acylation

This approach is predicated on the formation of a 2-pyridyl Grignard reagent from a suitable precursor, 2-bromo-4-(trifluoromethyl)pyridine, followed by its reaction with an acetylating agent.

Conceptual Workflow

Foreword: The Strategic Importance of the Trifluoromethyl-Pyridine Motif

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties: it is a powerful electron-withdrawing group, metabolically stable, and can significantly enhance a molecule's lipophilicity, cell membrane permeability, and binding affinity to target proteins.[2][3] When this moiety is appended to a pyridine ring—a privileged heterocycle in medicinal chemistry—the resulting trifluoromethylpyridine (TFMP) scaffold becomes a building block of immense value.[4][5] this compound (CAS No. 145947-94-0) is a prime exemplar of such a building block, serving as a critical precursor for more complex molecules in pharmaceutical and agrochemical research.[5] This guide provides a comprehensive technical overview of its synthesis, characterization, and handling, designed for researchers and development professionals who require a deep, practical understanding of this key intermediate.

Molecular Identity and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These parameters dictate appropriate solvents for reactions and analysis, storage conditions, and safety protocols.

| Property | Value | Source |

| IUPAC Name | 1-[4-(Trifluoromethyl)-2-pyridinyl]ethanone | PubChem[6] |

| Synonyms | 2-Acetyl-4-(trifluoromethyl)pyridine | PubChem[6] |

| CAS Number | 145947-94-0 | BLDpharm[7] |

| Molecular Formula | C₈H₆F₃NO | PubChem[6] |

| Molecular Weight | 189.13 g/mol | PubChem[6], BLDpharm[7] |

| Appearance | Not explicitly defined, likely a liquid or low-melting solid | Inferred from properties |

| Storage | Inert atmosphere, 2-8°C | BLDpharm[7] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of substituted pyridines, particularly those with specific regiochemistry, requires careful strategic planning. While numerous methods exist for creating trifluoromethylpyridines, a common and effective approach for generating 2-acylpyridines involves the manipulation of pyridine precursors. A highly relevant synthetic route proceeds from 2-chloro-4-(trifluoromethyl)pyridine.

The rationale for this approach is twofold:

-

Precursor Availability: Halogenated pyridines like 2-chloro-4-(trifluoromethyl)pyridine are often more readily accessible as commercial starting materials or can be synthesized via established methods.

-

Reaction Specificity: The halogen at the 2-position provides a reactive handle for introducing the acetyl group via well-understood cross-coupling chemistry, offering high yields and regioselectivity.

A plausible and industrially relevant method is the Stille cross-coupling reaction, which utilizes an organotin reagent.

Visualized Synthetic Pathway

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 145947-94-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the NMR Spectral Features of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone. In the absence of publicly available, experimentally verified spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy, data from structurally analogous compounds, and computational prediction methods to offer a comprehensive interpretation of the expected ¹H and ¹³C NMR spectra. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and quality control, enabling them to identify and characterize this compound and its analogs.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly alter a molecule's physical, chemical, and biological properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide presents a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the expected chemical shifts, coupling constants, and spectral patterns.

The predictions and interpretations herein are grounded in fundamental NMR theory, including the effects of substituent electronegativity, aromatic ring currents, and spin-spin coupling.[2] To enhance the accuracy of these predictions, experimental data from structurally related analogs, such as 2-acetylpyridine and 4-methyl-2-acetylpyridine, have been carefully considered.[1][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the acetyl methyl group. The electron-withdrawing nature of both the acetyl and trifluoromethyl groups, as well as the nitrogen atom in the pyridine ring, will significantly influence the chemical shifts of the aromatic protons, leading to a downfield shift into the 7.0-9.0 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-6 | 8.8 - 9.0 | d | ~5.0 | Deshielded by the adjacent nitrogen and the acetyl group. |

| H-5 | 8.0 - 8.2 | dd | ~5.0, ~1.5 | Influenced by ortho-coupling to H-6 and meta-coupling to H-3. |

| H-3 | 7.8 - 8.0 | d | ~1.5 | Influenced by meta-coupling to H-5. |

| -CH₃ | 2.7 - 2.9 | s | - | Typical chemical shift for an acetyl group attached to an aromatic ring. |

Disclaimer: These are predicted values. Actual experimental values may vary.

Rationale for Predicted ¹H Chemical Shifts and Coupling Patterns

-

H-6: This proton is positioned ortho to the nitrogen atom and the acetyl group, both of which are electron-withdrawing. This cumulative deshielding effect is expected to shift its resonance to the furthest downfield position in the aromatic region. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to H-6 and meta to H-3. Therefore, it is expected to appear as a doublet of doublets (dd), showing a larger coupling constant from the ortho-coupling with H-6 and a smaller coupling constant from the meta-coupling with H-3.

-

H-3: This proton is meta to H-5 and is expected to appear as a doublet due to the smaller meta-coupling.

-

-CH₃: The methyl protons of the acetyl group are not coupled to any other protons, and thus will appear as a sharp singlet. Its chemical shift is in the typical range for a methyl ketone.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group will introduce characteristic C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale for Prediction |

| C=O | 198 - 202 | s | Typical chemical shift for a ketone carbonyl carbon. |

| C-2 | 152 - 156 | s | Attached to the acetyl group and adjacent to the nitrogen. |

| C-6 | 150 - 154 | s | Adjacent to the nitrogen. |

| C-4 | 135 - 140 | q | Attached to the CF₃ group, will show quartet splitting. |

| C-5 | 125 - 129 | s | |

| C-3 | 120 - 124 | s | |

| -CF₃ | 120 - 125 | q | Quartet splitting due to coupling with the attached carbon. |

| -CH₃ | 25 - 29 | s | Typical chemical shift for an acetyl methyl carbon. |

Disclaimer: These are predicted values. Actual experimental values may vary.

Rationale for Predicted ¹³C Chemical Shifts and Multiplicities

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is expected to have the most downfield chemical shift.

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. The carbons adjacent to the nitrogen (C-2 and C-6) are expected to be downfield.

-

Trifluoromethyl Group Effects: The carbon attached to the trifluoromethyl group (C-4) will exhibit a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also appear as a quartet. The electron-withdrawing nature of the CF₃ group influences the chemical shifts of the other ring carbons.[4]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, added directly to the solvent by the manufacturer.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16 scans should be sufficient for a sample of this concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Visualization of Molecular Structure and Predicted Spectral Data

To aid in the understanding of the structure-spectra correlation, the following diagrams are provided.

Caption: Molecular structure of this compound with key protons labeled.

Caption: A generalized workflow for acquiring and analyzing NMR data.

Conclusion

This guide provides a robust, predicted framework for the ¹H and ¹³C NMR spectra of this compound. By combining theoretical principles with data from analogous structures, we have generated a detailed and reasoned interpretation of the expected spectral features. This information will be invaluable for any researcher working with this compound, aiding in its identification, characterization, and quality assessment. It is important to reiterate that these are predicted data, and experimental verification is the ultimate standard for structural confirmation.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for "A typical procedure for the deoxygenation of amine N-oxides...". Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-4-methylpyridine. Retrieved from [Link]

- Dalton, L. R., & Gero, A. (1969). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of the American Chemical Society, 91(6), 1416–1422.

Sources

- 1. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2-Acetyl-4-methylpyridine | C8H9NO | CID 564760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone, a heterocyclic ketone of interest in pharmaceutical and agrochemical research. We delve into the foundational principles governing its ionization and fragmentation, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to analyze this and structurally similar molecules using mass spectrometry. We will explore both high-energy Electron Ionization (EI) for structural elucidation and soft-ionization Electrospray Ionization (ESI) for quantitative analysis in coupled chromatography systems. Protocols, predictive fragmentation pathways, and data interpretation strategies are detailed to provide a self-validating framework for analysis.

Introduction and Physicochemical Profile

This compound is a specialty chemical building block characterized by a pyridine core, an acetyl group (ketone), and a trifluoromethyl substituent.[1] Understanding its behavior under mass spectrometric conditions is critical for identity confirmation, purity assessment, and metabolic profiling. The presence of the electronegative trifluoromethyl group, the basic nitrogen atom in the pyridine ring, and the carbonyl group of the ketone creates a molecule with distinct and predictable fragmentation patterns.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO | [2] |

| Average Molecular Weight | 189.13 g/mol | [2] |

| Monoisotopic (Exact) Mass | 189.04014830 Da | [2] |

| Structure | ||

| IUPAC Name: 1-[4-(trifluoromethyl)-2-pyridinyl]ethanone | [2] |

Core Principles: Ionization Methodologies

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of this compound. The selection dictates whether the analyst will observe the intact molecule or a rich fingerprint of fragment ions.

-

Electron Ionization (EI): A high-energy (typically 70 eV) "hard" ionization technique.[3][4] When an analyte molecule is bombarded with electrons, it ejects one of its own electrons to form a radical cation (M•+).[4] This molecular ion is highly energetic and undergoes extensive, reproducible fragmentation. EI-MS is the gold standard for structural elucidation and library matching due to these predictable fragmentation patterns.[5] For this compound, EI is ideal for confirming the compound's identity through its characteristic fragment ions.

-

Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a liquid phase, making it perfectly suited for coupling with Liquid Chromatography (LC).[3] ESI typically produces protonated molecules ([M+H]⁺) or other adducts ([M+Na]⁺) with minimal fragmentation.[6][7] The basic nitrogen on the pyridine ring makes this molecule an excellent candidate for positive-mode ESI, where it will readily accept a proton.[6][8] This method is preferred for quantitative studies (LC-MS/MS) where the integrity of the molecular ion is paramount for sensitivity and selectivity.

Electron Ionization (EI-MS): A Structural Fingerprint

Under EI conditions, the molecular ion of this compound (m/z 189) is expected to be observed. The subsequent fragmentation is governed by the relative stability of the resulting cations and neutral radicals, with cleavage initiated at the most labile bonds.[5][9]

Predicted Fragmentation Pathways

The primary fragmentation route for ketones under EI is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[9][10][11] This process is highly favorable as it leads to the formation of a resonance-stabilized acylium ion.[3][12]

-

Alpha-Cleavage (Loss of Methyl Radical): The cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (•CH₃, 15 Da). This is often a dominant fragmentation pathway for methyl ketones.[13] The resulting acylium ion is highly stable and would be observed at m/z 174 .

-

Alpha-Cleavage (Formation of Acylium Ion): The alternative alpha-cleavage involves the breaking of the bond between the carbonyl carbon and the pyridine ring. This yields a stable acylium ion ([CH₃CO]⁺) at m/z 43 and a neutral trifluoromethyl-pyridine radical.[11] The peak at m/z 43 is often the base peak in the mass spectra of methyl ketones.[11]

-

Fragmentation involving the CF₃ Group: The trifluoromethyl group can also direct fragmentation. The loss of a trifluoromethyl radical (•CF₃, 69 Da) from the molecular ion is a plausible pathway, leading to a fragment at m/z 120 .[14] Research on trifluoromethyl-containing compounds shows that rearrangements involving fluorine atoms can also occur.[14]

-

Aromatic Ring Fragmentation: The pyridine ring itself can undergo fragmentation, typically through the loss of small, stable neutral molecules like hydrogen cyanide (HCN, 27 Da), leading to further, lower-mass ions.

Sources

- 1. 145947-94-0|this compound|BLD Pharm [bldpharm.com]

- 2. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www1.udel.edu [www1.udel.edu]

- 4. uni-saarland.de [uni-saarland.de]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

physical and chemical properties of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone

<Technical Guide: 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone >

A Comprehensive Analysis for Chemical Researchers and Pharmaceutical Scientists

Foreword: The Significance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (-CF3), in particular, imparts unique properties to a parent molecule, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. When this functional group is appended to a pyridine scaffold, a class of compounds known as trifluoromethylpyridines emerges. These structures are of profound interest due to their prevalence in a wide range of biologically active molecules. This guide provides an in-depth technical overview of a specific and valuable member of this class: this compound.

This document serves as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the compound's properties, synthesis, and handling. The information presented herein is intended to facilitate its effective use as a versatile building block in the synthesis of more complex chemical entities.

Section 1: Core Physicochemical Properties

This compound is a ketone derivative of pyridine, distinguished by a trifluoromethyl group at the 4-position of the pyridine ring. A comprehensive summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C8H6F3NO | [1][2][3] |

| Molecular Weight | 189.13 g/mol | [1][2] |

| CAS Number | 145947-94-0 | [1][3] |

| Appearance | White powder | [4] |

| Purity | Typically >95% - 97% | [3][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |

Structural and Electronic Considerations

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic nature of the pyridine ring, making it more electron-deficient. This has direct implications for its reactivity, particularly its susceptibility to nucleophilic substitution reactions. The acetyl group at the 2-position provides a reactive handle for a variety of chemical transformations.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Reactivity

Synthetic Approaches

The synthesis of trifluoromethylpyridines can be approached through various strategies. One common method involves the cyclocondensation of a trifluoromethyl-containing building block.[6] Another well-established route is the chlorine/fluorine exchange from a corresponding trichloromethylpyridine.[6] The specific synthesis of this compound is typically achieved through multi-step sequences starting from commercially available pyridine derivatives.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups. The ketone moiety can undergo standard reactions such as reduction to the corresponding alcohol, or serve as a point for carbon-carbon bond formation via enolate chemistry. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it a substrate for nucleophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents.

Caption: A representative reaction workflow: Reduction of the ketone.

Section 3: Applications in Research and Drug Discovery

Trifluoromethylpyridine derivatives are crucial in the development of new agrochemicals and pharmaceuticals.[6] The trifluoromethyl group can enhance a molecule's metabolic stability and membrane permeability, which are desirable properties for drug candidates.[7]

Derivatives of this compound are valuable intermediates in the synthesis of biologically active compounds. For instance, they can serve as precursors for kinase inhibitors in cancer research by providing a scaffold for further chemical elaboration.[7] The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

Section 4: Experimental Protocols and Handling

General Handling and Storage

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[8] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.[9] It is recommended to store the compound under an inert atmosphere at 2-8°C to maintain its stability and purity.[2][3]

Sample Experimental Protocol: Reduction of the Ketone

The following is a general procedure for the reduction of the ketone functionality.

Materials:

-

This compound

-

Methanol (or another suitable alcohol solvent)

-

Sodium borohydride (NaBH4)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve a known quantity of this compound in methanol in the reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product as necessary (e.g., by column chromatography).

Section 5: Safety and Hazard Information

This compound is classified as a combustible liquid.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][9]

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Wash skin thoroughly after handling.[11]

-

Wear protective gloves, clothing, eye, and face protection.[9]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[11]

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.[11]

-

Store in a well-ventilated place and keep the container tightly closed.[9]

Conclusion

This compound is a valuable and versatile building block in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique combination of a reactive ketone handle and an electron-deficient, metabolically robust trifluoromethylpyridine core makes it an attractive starting material for the creation of novel and complex molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective utilization in research and development endeavors.

References

-

PubChem. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. [Link]

-

Drug Design, Development and Therapy. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Lead Sciences. This compound. [Link]

-

The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

Thoreauchem. 1-[4-(trifluoromethyl)pyridin-2-yl]ethanone-145947-94-0. [Link]

-

PubChem. 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents. Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

NIST WebBook. Ethanone, 1-(4-methylphenyl)-. [Link]

-

NIST WebBook. Ethanone, 2,2,2-trifluoro-1-phenyl-. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

- 1. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 145947-94-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. ossila.com [ossila.com]

- 5. 1-[4-(trifluoromethyl)pyridin-2-yl]ethanone-145947-94-0 - Thoreauchem [thoreauchem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Structural Elucidation of 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone

Abstract: 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group.[1][2] The precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to understanding its physicochemical properties, guiding rational drug design, and controlling solid-state characteristics. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this atomic-level information.[3][4] As of the publication of this guide, a public domain crystal structure for this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD).[5] This document, therefore, serves as an in-depth technical guide for researchers, providing a comprehensive, field-proven roadmap to determine and analyze the crystal structure of this compound, from crystal growth to final structural refinement and interpretation.

Part I: The Foundation—Achieving Diffraction-Quality Crystals

The success of any single-crystal X-ray diffraction experiment is contingent upon the quality of the crystal specimen. The primary, and often most challenging, step is to grow a single crystal that is well-ordered, free of significant defects, and of an appropriate size (typically 0.1-0.3 mm in all dimensions).[4][6] The process involves slowly transitioning a solution from a state of saturation to supersaturation, thereby inducing the ordered nucleation and growth of crystals.[7] This section details the most effective protocols for obtaining high-quality single crystals of small organic molecules like this compound.

Experimental Protocol: Crystal Growth Methodologies

The selection of a crystallization method and solvent system is an empirical process. The following protocols provide a systematic approach to screening for optimal crystal growth conditions.

1. Slow Evaporation

This is the most straightforward method and often a good starting point.[8] It relies on gradually increasing the concentration of the solute by allowing the solvent to evaporate over time.

-

Step 1: Solvent Screening. Dissolve a small amount (5-10 mg) of this compound in various volatile solvents to find one in which it is moderately soluble. Suitable starting solvents include ethyl acetate, acetone, dichloromethane, and acetonitrile.

-

Step 2: Solution Preparation. Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

-

Step 3: Crystallization Setup. Filter the solution into a clean, small vial or test tube to remove any particulate matter.

-

Step 4: Incubation. Cover the vial with a cap or parafilm that has been pierced with a few small holes using a needle. This slows the rate of evaporation, which is crucial for the growth of well-ordered crystals.[6]

-

Step 5: Observation. Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

2. Vapor Diffusion (Solvent/Anti-Solvent)

This method provides excellent control over the rate of supersaturation and is highly effective for milligram quantities of material.[9] It involves the slow diffusion of an "anti-solvent" vapor (in which the compound is insoluble) into a solution of the compound.

-

Step 1: System Selection. Identify a solvent in which the compound is highly soluble (e.g., dichloromethane) and a miscible anti-solvent in which it is insoluble (e.g., n-hexane, diethyl ether).

-

Step 2: Solution Preparation. Dissolve 5-10 mg of the compound in a minimal amount of the primary solvent in a small, open inner vial.

-

Step 3: Crystallization Setup. Place this inner vial inside a larger, sealable outer vial or jar that contains a small volume (1-2 mL) of the anti-solvent.

-

Step 4: Incubation. Seal the outer vial tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the compound's solubility and inducing crystallization.[8] Do not disturb the setup.

-

Step 5: Monitoring. Check for the formation of crystals in the inner vial over several days.

3. Slow Cooling

This technique leverages the temperature dependence of solubility. Many organic compounds are more soluble in warmer solvents.[7]

-

Step 1: Solvent Selection. Choose a solvent or solvent mixture in which the compound's solubility shows a significant increase with temperature.

-

Step 2: Solution Preparation. Prepare a saturated solution of the compound at or near the boiling point of the chosen solvent.

-

Step 3: Incubation. Ensure the hot solution is free of any undissolved solids. Place the sealed container in a thermally insulated vessel (e.g., a Dewar flask filled with hot water) to allow it to cool to room temperature as slowly as possible.[7]

-

Step 4: Low-Temperature Variation. Alternatively, a saturated solution prepared at room temperature can be placed in a refrigerator or freezer (if the solvent's freezing point allows), but the cooling should be gradual if possible.

Caption: Decision workflow for crystallizing this compound.

Part II: Elucidating the Structure via Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, SC-XRD is used to determine the precise three-dimensional arrangement of atoms. The technique works by directing a beam of X-rays onto the crystal and measuring the pattern of diffracted beams.[10] This diffraction pattern contains detailed information about the crystal's internal lattice structure.

Experimental Protocol: Data Collection, Solution, and Refinement

1. Crystal Selection and Mounting

-

Step 1: Identification. Under a polarizing microscope, select a crystal that is transparent, has well-defined faces, and exhibits uniform extinction every 90° of rotation.[6] Reject any crystals that are cracked, opaque, or appear to be intergrown aggregates.

-

Step 2: Mounting. Carefully affix the chosen crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy. This assembly is then attached to a goniometer head.[3]

2. X-ray Diffraction Data Collection

-

Step 1: Instrument Setup. The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion of the atoms and potential radiation damage.

-

Step 2: X-ray Source. A monochromatic X-ray beam is used. Molybdenum (Mo Kα, λ=0.71073 Å) is a common source for small organic molecules, offering good penetration.[11] Copper (Cu Kα, λ=1.5418 Å) can be advantageous for very small or weakly diffracting crystals.[3]

-

Step 3: Unit Cell Determination. A series of initial diffraction images are collected to locate the diffraction spots, which are then used to calculate the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.

-

Step 4: Data Collection Strategy. A strategy is devised to rotate the crystal through a series of angles (omega and phi scans) to ensure that every unique reflection is measured, preferably multiple times, for a complete dataset.

3. Structure Solution and Refinement

-

Step 1: Data Reduction. The raw diffraction intensities are processed, integrated, and corrected for experimental factors (e.g., Lorentz and polarization effects) to generate a file of unique reflection indices (hkl) and their corresponding intensities.

-

Step 2: Structure Solution. Computational "direct methods" or Patterson methods are used to solve the "phase problem" and generate an initial electron density map from the reflection intensities. This map reveals the positions of the heavier atoms (C, N, O, F).

-

Step 3: Model Building and Refinement. An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

-

Step 4: Validation. The final structure is validated using metrics such as the R-factor (R1), which indicates the agreement between the model and the data (a value < 5% is excellent for small molecules), and by checking for any unresolved electron density or geometric anomalies.

Part III: Anticipated Structural Features and Intermolecular Interactions

While the definitive crystal structure awaits experimental determination, we can hypothesize about its key molecular and supramolecular features based on established chemical principles and data from analogous structures.

Expected Intramolecular Geometry

The structure of this compound contains several key features that will dictate its conformation. The pyridine ring is expected to be largely planar. The primary conformational degrees of freedom will be the torsion angles involving the acetyl and trifluoromethyl substituents. It is likely that the acetyl group will be nearly coplanar with the pyridine ring to maximize conjugation, though steric hindrance may cause a slight twist.

| Parameter | Expected Value | Rationale |

| C-CF₃ Bond Length | ~1.35 Å | Typical for a trifluoromethyl group on an aromatic ring. |

| C=O Bond Length | ~1.22 Å | Standard for a ketone carbonyl group. |

| Pyridine C-N Bond Lengths | ~1.34 Å | Characteristic of an sp²-hybridized C-N bond in a heterocycle. |

| Dihedral Angle (Ring-C-C=O) | 0-30° | A balance between electronic conjugation (favoring planarity) and steric repulsion. |

These values are predictive and must be confirmed by experimental data.

Potential Supramolecular Interactions (Crystal Packing)

The molecule lacks strong hydrogen bond donors (like O-H or N-H). Therefore, the crystal packing will likely be governed by a combination of weaker, yet structurally significant, intermolecular interactions.

-

Weak Hydrogen Bonds: The acetyl oxygen is a good hydrogen bond acceptor. It is highly probable that C-H···O interactions, involving aromatic C-H groups from the pyridine ring or methyl C-H groups of neighboring molecules, will be a key packing motif.[12]

-

Halogen Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group could participate in C-H···F contacts or potentially dipole-dipole interactions with the carbonyl group or pyridine ring of adjacent molecules.

-

π-π Stacking: Depending on the overall molecular conformation, offset π-π stacking interactions between the electron-deficient pyridine rings of adjacent molecules may also contribute to the stability of the crystal lattice.

Caption: Potential C-H···O hydrogen bonding motif in the crystal lattice.

Conclusion and Outlook

Determining the crystal structure of this compound is an essential step toward fully understanding its chemical nature and unlocking its potential in applied sciences. This guide provides a robust, scientifically grounded framework for achieving this goal. The detailed protocols for crystal growth and single-crystal X-ray diffraction outline a clear path to obtaining high-quality structural data. The resulting atomic coordinates, bond lengths, angles, and description of intermolecular packing will provide invaluable, unambiguous insights. This empirical data will empower medicinal chemists to perform more accurate structure-based drug design and enable materials scientists to predict and control the solid-state properties crucial for formulation and performance. Researchers are strongly encouraged to undertake this analysis and contribute the resulting structure to a public repository, such as the CCDC, to benefit the wider scientific community.

References

-

Department of Chemistry and Biochemistry. Growing and Mounting Crystals Your Instrument Will Treasure. University of South Carolina. Available at: [Link]

-

Groom, C. R., & Allen, F. H. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1595-1614. Available at: [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 7), m89–m99. Available at: [Link]

-

Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Available at: [Link]

-

MIT Department of Chemistry. Growing Quality Crystals. Massachusetts Institute of Technology. Available at: [Link]

-

Wikipedia contributors. (2024). X-ray crystallography. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate. Available at: [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Available at: [Link]

-

University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10330130, 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. PubChem. Available at: [Link]

-

Lead Sciences. This compound. Lead Sciences. Available at: [Link]

-

Royal Society of Chemistry. (2021). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry. Available at: [Link]

-

Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Beilstein Journal of Organic Chemistry, 17, 2456–2478. Available at: [Link]

-

The University of Manchester. CCDC 728404: Experimental Crystal Structure Determination. Research Explorer. Available at: [Link]

-

PubChemLite. 1-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one. University of Luxembourg. Available at: [Link]

-

Thoreauchem. 1-[4-(trifluoromethyl)pyridin-2-yl]ethanone. Thoreauchem. Available at: [Link]

-

Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69731, 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. PubChem. Available at: [Link]

-

Turski, M., et al. (2022). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E, 78(Pt 1), 101–105. Available at: [Link]

-

Chemical Register. Ethanone, 1-(4-pyridinyl)-2-[3-(trifluoromethyl)phenyl]- (CAS No. 189442-93-1) Suppliers. Chemical Register. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.muohio.edu [chemistry.muohio.edu]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 12. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trifluoromethylpyridine Derivatives: Synthesis, Properties, and Applications

Abstract

Trifluoromethylpyridine (TFMP) derivatives stand as a cornerstone in modern medicinal and agricultural chemistry. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyridine scaffold imparts a unique constellation of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in the design of bioactive molecules.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core aspects of TFMP chemistry. We will delve into the causality behind various synthetic strategies, explore the structure-property relationships that govern molecular behavior, and survey the vast applications of this privileged structural motif, from life-saving pharmaceuticals to high-efficacy agrochemicals.

The Strategic Imperative of the Trifluoromethyl Group

The trifluoromethyl group is far more than a simple sterically bulky substituent. Its profound impact on molecular properties stems from the high electronegativity of fluorine atoms, which creates a strong C-F bond and a powerful electron-withdrawing effect.

-

Metabolic Stability: The exceptional strength of the C-F bond (bond energy ~485 kJ/mol) makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shield" can significantly prolong the in vivo half-life of a drug molecule, a critical parameter in optimizing dosing regimens.

-

Lipophilicity and Bioavailability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier or cell walls.[2][4] This property is crucial for ensuring that a drug reaches its intended target in sufficient concentration.

-

Receptor Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can modulate the electronic environment of the entire molecule. This can lead to stronger and more specific interactions with target proteins and receptors, enhancing potency and selectivity.[2]

-

pKa Modulation: When appended to a pyridine ring, the electron-withdrawing CF₃ group significantly lowers the basicity (pKa) of the pyridine nitrogen. This alteration can be strategically employed to fine-tune a molecule's solubility, ionization state at physiological pH, and binding characteristics.[5]

The pyridine ring itself is a privileged scaffold in drug discovery, prized for its hydrogen bonding capabilities, aromaticity, and ability to engage in various non-covalent interactions with biological targets. The fusion of these two moieties—the robust CF₃ group and the versatile pyridine ring—creates a powerful synergy, making TFMP derivatives a focal point of intense research.[6][7]

Synthetic Strategies: A Causal Analysis

The synthesis of TFMP derivatives can be broadly categorized into three main approaches. The choice of strategy is dictated by factors such as the desired substitution pattern, the availability and cost of starting materials, and the functional group tolerance of the target molecule.[6][8]

Direct C-H Trifluoromethylation of Pyridines

Directly replacing a C-H bond on a pre-existing pyridine ring with a CF₃ group is an atom-economical and highly desirable strategy. These methods often rely on the generation of a trifluoromethyl radical (•CF₃) or an electrophilic/nucleophilic CF₃ species.

-

Radical Trifluoromethylation: This is the most common approach for electron-deficient pyridines. Reagents like the Langlois reagent (NaSO₂CF₃) or Togni's reagents can be used to generate •CF₃ radicals under oxidative conditions.[9][10] These highly reactive radicals can then add to the pyridine ring. However, a significant challenge is controlling regioselectivity, as mixtures of isomers can be formed.[9][11]

-

Causality: The choice of radical initiator and reaction conditions is critical. For instance, photoredox catalysis, using catalysts like Ru(bpy)₃Cl₂ or Ir(ppy)₃ under visible light irradiation, allows for the generation of •CF₃ radicals under exceptionally mild conditions, improving functional group tolerance.[12][13] This method avoids the harsh oxidants required in some traditional methods.[10][14]

-

-

Electrophilic Trifluoromethylation: For electron-rich pyridines, hypervalent iodine compounds like Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) can act as electrophilic CF₃⁺ sources.[15][16][17] These reactions often require a Lewis acid or Brønsted acid to activate the pyridine ring.

-

Causality: The reactivity of Togni's reagents is finely tuned. Togni reagent II is a powerful electrophilic trifluoromethylating agent suitable for a wide range of nucleophiles, including phenols and alkenes.[15] Transition-metal-free activation methods for Togni's reagents are an active area of research, aiming to reduce cost and metal contamination.[16]

-

-

Nucleophilic Trifluoromethylation: This approach typically requires activation of the pyridine ring to make it susceptible to attack by a nucleophilic CF₃⁻ source. The Ruppert-Prakash reagent (TMSCF₃) is the most widely used source of "naked" trifluoromethide, typically activated by a fluoride source like TBAF.[18]

-

Causality: A key challenge is the inherent electron-rich nature of the pyridine ring, which repels nucleophiles. One elegant solution involves forming an N-methylpyridinium salt. This activation strategy renders the C2 and C4 positions highly electrophilic and susceptible to regioselective attack by a nucleophilic trifluoromethyl source, such as trifluoroacetic acid in the presence of a silver salt.[9][19]

-

Caption: Decision workflow for selecting a direct trifluoromethylation strategy.

Ring Construction from CF₃-Containing Building Blocks

An alternative retrosynthetic approach involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[6][20] This strategy offers excellent control over the final substitution pattern.

-

Common Building Blocks: Key starting materials include ethyl 4,4,4-trifluoroacetoacetate, 3,3,3-trifluoropropene derivatives, and trifluoroacetyl chloride.[6][7]

-

Cyclocondensation Reactions: These building blocks can undergo cyclocondensation reactions with ammonia or other nitrogen sources, often in the presence of enamines or enaminones, to form the pyridine ring in a single step.[6][7]

Halogen Exchange and Cross-Coupling Reactions

For synthesizing TFMPs from halo-pyridines (iodo-, bromo-, or chloro-pyridines), copper-mediated cross-coupling reactions are a powerful tool.

-

In Situ Generation of "CuCF₃": A common method involves the reaction of a trifluoromethyl source like TMSCF₃ with a copper(I) salt (e.g., CuI) to generate a highly reactive "(trifluoromethyl)copper" species in situ.[21][22] This species can then displace a halide on the pyridine ring.

-

Causality: The reactivity of the halopyridine is crucial. Iodopyridines are generally the most reactive substrates, followed by bromopyridines.[21] The choice of ligands and additives can be critical for achieving high yields, especially with less reactive chloropyridines.[23] This method is particularly valuable for late-stage functionalization in complex molecule synthesis.[22]

-

Physicochemical Properties and Structure-Activity Relationships (SAR)

The introduction of a CF₃ group dramatically alters the physicochemical profile of the parent pyridine molecule. Understanding these changes is paramount for rational drug design.

| Compound | Position of CF₃ | pKa (Pyridine N) | logP (Lipophilicity) |

| Pyridine | N/A | ~5.2 | ~0.65 |

| 2-(Trifluoromethyl)pyridine | 2 | ~1.8 | ~1.6 |

| 3-(Trifluoromethyl)pyridine | 3 | ~3.0 | ~1.7 |

| 4-(Trifluoromethyl)pyridine | 4 | ~3.5 | ~1.5 |

Data are approximate and can vary based on measurement conditions.

Analysis of Properties:

-

Basicity (pKa): As shown in the table, the CF₃ group's strong electron-withdrawing effect drastically reduces the electron density on the pyridine nitrogen, making it a much weaker base. The effect is most pronounced when the CF₃ group is at the 2-position due to a combination of inductive and resonance effects. This modulation of pKa is a powerful tool for drug designers to control the ionization state of a molecule at physiological pH, which in turn affects solubility, cell permeability, and receptor interactions.[5]

-

Lipophilicity (logP): The CF₃ group significantly increases the lipophilicity of the pyridine ring.[5][24] This generally improves membrane permeability but must be carefully balanced, as excessively high lipophilicity can lead to poor solubility, rapid metabolism, and off-target toxicity.

Applications in Drug Discovery and Agrochemicals

The unique properties of TFMP derivatives have led to their incorporation into numerous successful commercial products.[3][6]

Pharmaceuticals

Several FDA-approved drugs contain the TFMP moiety, highlighting its importance in modern medicine.[7][25]

-

Doravirine (Pifeltro®): An FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.[10][25][26] The synthesis of this complex molecule often involves the coupling of a pre-functionalized trifluoromethylpyridone scaffold.[10][26] The TFMP moiety is crucial for its binding affinity and pharmacokinetic profile.

-

Enasidenib (Idhifa®): An isocitrate dehydrogenase 2 (IDH2) inhibitor used for the treatment of acute myeloid leukemia (AML). This drug contains two trifluoromethylpyridine rings, which are critical for its potent and selective inhibition of the mutant IDH2 enzyme.[27]

-

Tipranavir (Aptivus®): A non-peptidic protease inhibitor used in the treatment of HIV. Its synthesis utilizes a 2-chloro-5-(trifluoromethyl)pyridine building block.

Caption: Mechanism of action for TFMP-containing HIV drugs.

Agrochemicals

The TFMP scaffold is arguably even more prevalent in the agrochemical industry, where it forms the backbone of numerous high-performance herbicides, insecticides, and fungicides.[6][7][28]

-

Herbicides: Fluazifop-butyl was one of the first herbicides to incorporate a TFMP substructure, acting as an acetyl-CoA carboxylase (ACCase) inhibitor.[6] Its development demonstrated that the TFMP moiety provided superior herbicidal activity compared to its benzene analogue.[6]

-

Insecticides: Flonicamid, an insecticide effective against aphids, contains a 4-trifluoromethyl-pyridine structure. Sulfoxaflor, which targets sap-feeding pests, is based on the 6-(trifluoromethyl)pyridine core.

-

Fungicides: Fluazinam is a potent fungicide that utilizes a 2,3-dichloro-5-(trifluoromethyl)pyridine building block in its synthesis.

The widespread use in this sector is a testament to the ability of the TFMP group to enhance potency, metabolic resistance, and target specificity in pest species.[2][3][28]

Detailed Experimental Protocol: Copper-Catalyzed Trifluoromethylation

This protocol describes a general procedure for the trifluoromethylation of an iodopyridine using the Ruppert-Prakash reagent and CuI, a common and reliable method.

Reaction: 2-Iodopyridine to 2-(Trifluoromethyl)pyridine

Materials:

-

2-Iodopyridine (1.0 mmol, 205 mg)

-

Copper(I) Iodide (CuI) (1.5 mmol, 285 mg)

-

Potassium Fluoride (KF) (anhydrous, 2.0 mmol, 116 mg)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (1.5 mmol, 0.22 mL)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodopyridine, CuI, and KF.

-

Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas three times. This step is critical to remove oxygen and moisture, which can quench the reactive intermediates.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by the TMSCF₃ reagent.

-

Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(trifluoromethyl)pyridine.

Causality and Self-Validation:

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous reagents is paramount because the trifluoromethyl anion intermediate is highly basic and readily quenched by protons from water.

-

Inert Atmosphere: The Cu(I) catalyst is sensitive to oxidation to Cu(II), which is inactive in this catalytic cycle.

-

Monitoring: Regular monitoring by TLC or GC-MS validates that the starting material is being consumed and the product is being formed, allowing for optimization of the reaction time and preventing decomposition.

Conclusion and Future Outlook

Trifluoromethylpyridine derivatives have solidified their position as a privileged class of compounds in the development of pharmaceuticals and agrochemicals. Their synthesis, once a formidable challenge, has been made significantly more accessible through modern synthetic methods, including direct C-H functionalization and robust cross-coupling protocols. The profound and predictable influence of the CF₃ group on a molecule's physicochemical properties provides an invaluable tool for scientists to rationally design molecules with enhanced stability, bioavailability, and potency.

Future research will likely focus on developing even more efficient, sustainable, and regioselective synthetic methods. The continued exploration of photoredox and electrochemical approaches promises to deliver milder and more environmentally friendly pathways to these valuable compounds. As our understanding of the intricate interplay between the TFMP scaffold and biological systems deepens, we can anticipate the emergence of a new generation of innovative drugs and crop protection agents built upon this remarkable chemical foundation.

References

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114–125. [Link]

-

Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7248–7253. [Link]

-

Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. ACS Publications. [Link]

-

Wikipedia. Togni reagent II. Wikipedia. [Link]

-

Various Authors. (2020). Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]

-

Wikipedia. Trifluoromethyltrimethylsilane. Wikipedia. [Link]

-

Wang, F., et al. (2019). Recent advances in transition-metal-free trifluoromethylation with Togni's reagents. Organic Chemistry Frontiers. [Link]

-

Carboni, F., et al. (2022). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 27(14), 4483. [Link]

-

Various Authors. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

-

Dalian Rui-source Chemical Co.,Ltd. (n.d.). The Power of Fluorine: How TFMP Drives Agrochemical Innovation. Dalian Rui-source Chemical Co.,Ltd.. [Link]

-

Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. [Link]

-

Iqbal, N., et al. (2012). Trifluoromethylation of heterocycles via visible light photoredox catalysis. Sci-Hub. [Link]

-

Autechem. (2026). The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. Autechem. [Link]

-

Gustafson, J. L., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5092–5097. [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Gustafson, J. L., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. [Link]

-

Nair, A. S., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(14), 5485. [Link]

-

Kanamori, Y., et al. (2018). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances. [Link]

-

Wang, F., et al. (2017). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 13, 2128–2134. [Link]

-

Liu, J., & Liu, J. (2014). Recent progress in the trifluoromethylation of alkenes with Togni's reagents. ResearchGate. [Link]

-

Grygorenko, O. O., et al. (2016). Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules. Chemical Communications, 52(72), 10881–10884. [Link]

-

Gemoets, H. P. L., et al. (2015). Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow. Semantic Scholar. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Zhang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4811–4825. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

-

Various Authors. (2020). Radical mechanism for trifluoromethylation. ResearchGate. [Link]

-

Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

Gustafson, J. L., et al. (2023). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Istrate, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

-

Verhoog, S., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Cottet, F., & Schlosser, M. (2002). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link]

-

Horváth, A., et al. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 25(20), 4768. [Link]

-

Vilas, J., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 87(18), 12217–12227. [Link]

-

Horváth, A., et al. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Semantic Scholar. [Link]

-

Le, C., et al. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6830–6834. [Link]

-

Various Authors. (2018). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. [Link]

-

Liu, T., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 134–153. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sci-Hub: are you are robot? [sci-hub.box]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Togni reagent II - Wikipedia [en.wikipedia.org]

- 16. Recent advances in transition-metal-free trifluoromethylation with Togni's reagents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Togni reagent - Enamine [enamine.net]

- 18. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. macmillan.princeton.edu [macmillan.princeton.edu]

- 24. researchgate.net [researchgate.net]

- 25. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermodynamic Properties of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(trifluoromethyl)pyridin-2-yl)ethanone is a fluorinated pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in chemical reactions, assessing its stability, and optimizing its synthesis and formulation. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound and outlines a robust computational methodology for determining its fundamental thermodynamic parameters, including enthalpy of formation, Gibbs free energy, entropy, and heat capacity. In the absence of extensive experimental data, this document emphasizes a theoretical approach, providing researchers with a practical framework for generating valuable thermodynamic insights for this and other novel molecules.

Introduction and Significance

This compound, also known as 2-acetyl-4-(trifluoromethyl)pyridine, belongs to a class of heterocyclic ketones that are of significant interest in drug discovery and development. The presence of a trifluoromethyl group, a powerful electron-withdrawing moiety, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These characteristics are often sought after to enhance the pharmacological profile of lead compounds. The pyridine ring, a common scaffold in many pharmaceuticals, provides a basic nitrogen atom that can participate in hydrogen bonding and other intermolecular interactions.

The thermodynamic properties of a compound govern its energy landscape, providing critical information about its stability and reactivity. For instance, the standard Gibbs free energy of formation indicates the spontaneity of the compound's formation from its constituent elements and is a key determinant of chemical equilibrium.[2] Similarly, enthalpy of formation and heat capacity are essential for reaction calorimetry, process safety assessments, and the design of energy-efficient synthetic routes.

Physicochemical and Structural Properties

Before delving into its thermodynamic properties, it is essential to establish the fundamental physicochemical characteristics of this compound. These properties, derived from available chemical databases, are summarized in the table below.[3][4]

| Property | Value | Source |

| Molecular Formula | C8H6F3NO | PubChem[3] |

| Molecular Weight | 189.13 g/mol | PubChem[3] |

| IUPAC Name | 1-[4-(trifluoromethyl)-2-pyridinyl]ethanone | PubChem[3] |

| CAS Number | 145947-94-0 | PubChem[3] |

| SMILES | CC(=O)C1=NC=CC(=C1)C(F)(F)F | PubChem[3] |

| Storage Conditions | Inert atmosphere, 2-8°C | BLDpharm[4] |

These fundamental properties provide the basis for the computational modeling detailed in the subsequent sections.

Computational Approach to Thermodynamic Properties

In the absence of experimental data, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a reliable and widely accepted method for predicting the thermodynamic properties of molecules.[5] The following sections outline the theoretical basis and a practical workflow for such a computational study.

Theoretical Foundation

The core principle involves solving the electronic Schrödinger equation to determine the molecule's ground-state energy and vibrational frequencies. From these fundamental calculations, various thermodynamic properties can be derived using principles of statistical mechanics.

-

Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[6] Computationally, it is often determined using atomization or isodesmic reaction schemes, which provide a more accurate result by canceling out systematic errors in the calculations.

-

Standard Entropy (S°): The entropy of a substance at a standard state is calculated from its translational, rotational, vibrational, and electronic partition functions, which are determined from the molecule's geometry, mass, and calculated vibrational frequencies.

-

Gibbs Free Energy (G°): This crucial property, which determines the spontaneity of a process at constant temperature and pressure, is calculated using the fundamental equation: G° = H° - TS°.[7] The Gibbs free energy of formation (ΔGf°) can then be derived.[2]

-

Heat Capacity (Cv, Cp): The heat capacity, representing the amount of heat required to raise the temperature of a substance, is also derived from the vibrational frequencies and other molecular properties.

Experimental Protocol: A Computational Workflow

The following protocol outlines a step-by-step methodology for calculating the thermodynamic properties of this compound using a typical quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

Step 1: Geometry Optimization The first and most critical step is to find the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, typically using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[5] The choice of functional and basis set is a balance between computational cost and accuracy.